
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, also known as HMMC, is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMMC is a small molecule that has a unique chemical structure, making it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the reduction of inflammation, and the suppression of tumor growth. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for use in various fields. However, one of the limitations of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, including the development of new drugs for the treatment of various diseases, the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in pest control, and the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in environmental science. Further research is needed to fully understand the potential applications of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in these fields and to develop new methods for synthesizing and purifying methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate.
Méthodes De Synthèse
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate can be synthesized using various methods, including the reaction of methyl isocyanate with 3-hydroxy-3-methylpent-4-en-1-ol. This reaction produces methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate as a white crystalline solid that can be further purified using various techniques. The synthesis of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is relatively simple and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have insecticidal properties, making it a potential candidate for use in pest control. In environmental science, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to be effective in the removal of heavy metals from wastewater.
Propriétés
Numéro CAS |
116699-61-7 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10) |
Clé InChI |
QRQWDOJMFIOUTJ-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OC)(C=C)O |
SMILES canonique |
CC(CCNC(=O)OC)(C=C)O |
Synonymes |
Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)


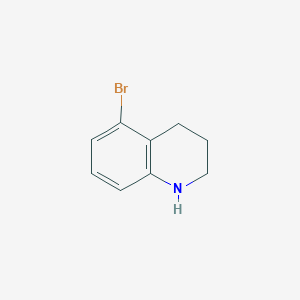
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
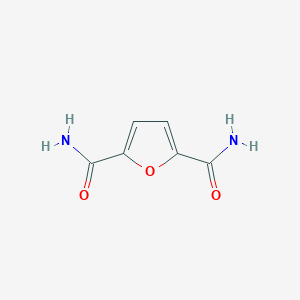
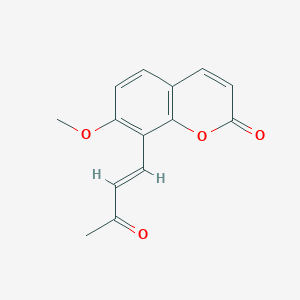
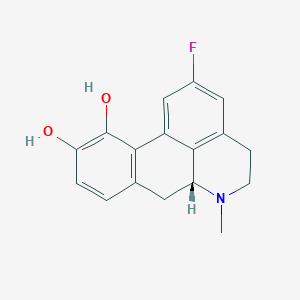
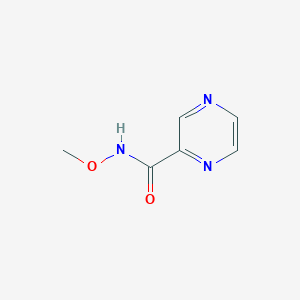
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

